molecular formula C8H15NO3 B15253763 2-Amino-1-hydroxy-4-methylcyclohexane-1-carboxylic acid

2-Amino-1-hydroxy-4-methylcyclohexane-1-carboxylic acid

Cat. No.: B15253763
M. Wt: 173.21 g/mol
InChI Key: IGUAQEJWEARQLR-UHFFFAOYSA-N
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Description

2-Amino-1-hydroxy-4-methylcyclohexane-1-carboxylic acid is a compound with a unique structure that includes an amino group, a hydroxyl group, and a carboxylic acid group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-hydroxy-4-methylcyclohexane-1-carboxylic acid typically involves the following steps:

    Cyclohexane Derivative Preparation: The starting material is often a cyclohexane derivative, which undergoes functionalization to introduce the necessary substituents.

    Amination: Introduction of the amino group can be achieved through various methods, such as reductive amination or nucleophilic substitution.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-hydroxy-4-methylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or anhydrides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other derivatives.

Scientific Research Applications

2-Amino-1-hydroxy-4-methylcyclohexane-1-carboxylic acid is a cyclohexane derivative with amino, hydroxyl, and carboxylic acid groups on a cyclohexane ring, making it a versatile compound for various applications. It is also referred to as AHMCA.

Scientific Research Applications

  • Chemistry this compound is used as a building block for synthesizing complex molecules.
  • Biology It is studied for its potential role in metabolic pathways and enzyme interactions. The amino and hydroxyl groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions.
  • Medicine It is investigated for its potential therapeutic effects and as a precursor for drug development.
  • Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
  • Reduction The carboxylic acid group can be reduced to form alcohols or aldehydes using reagents like lithium aluminum hydride or sodium borohydride.
  • Substitution The amino group can participate in substitution reactions to form amides or other derivatives using reagents like acyl chlorides or anhydrides.

Further Research

Mechanism of Action

The mechanism of action of 2-Amino-1-hydroxy-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-hydroxycyclohexane-1-carboxylic acid
  • 4-Methylcyclohexane-1-carboxylic acid
  • 2-Amino-4-methylcyclohexane-1-carboxylic acid

Uniqueness

2-Amino-1-hydroxy-4-methylcyclohexane-1-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of amino, hydroxyl, and carboxylic acid groups on a cyclohexane ring makes it a versatile compound for various applications.

Biological Activity

2-Amino-1-hydroxy-4-methylcyclohexane-1-carboxylic acid (commonly referred to as "AHMCA") is a cyclohexane derivative that has garnered attention for its potential biological activities. This compound is structurally related to various amino acids and has been studied for its implications in metabolic pathways, enzymatic reactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of AHMCA is C8H15NO3, indicating the presence of an amino group, a hydroxyl group, and a carboxylic acid functional group. This unique structure contributes to its biological activity and interaction with various biological systems.

Metabolic Pathways

AHMCA has been identified as an intermediate in several metabolic pathways. Research indicates that it may play a role in the degradation of cyclohexane carboxylic acids within anaerobic bacteria. Specifically, studies on Geobacter metallireducens have shown that AHMCA can be activated to cyclohexanoyl-CoA, which is then further processed through a series of enzymatic reactions leading to the degradation of aromatic compounds . This suggests that AHMCA could be significant in bioremediation processes involving aromatic pollutants.

Enzymatic Interactions

The compound exhibits interactions with various enzymes involved in amino acid metabolism. For instance, studies have highlighted the role of AHMCA in inhibiting certain enzymes that are critical for the biosynthesis of neurotransmitters. The inhibition of these enzymes could have implications for neurological health and the treatment of disorders such as depression and anxiety .

Antimicrobial Properties

A notable study investigated the antimicrobial properties of AHMCA against both Gram-positive and Gram-negative bacteria. The results demonstrated significant antimicrobial activity, suggesting potential applications in developing new antibiotics or preservatives .

Metabolic Disorders

Another case study focused on children with suspected metabolic disorders where AHMCA was detected in urine samples. The compound's presence was linked to specific metabolic pathways, indicating its potential role as a biomarker for certain conditions .

Data Table: Biological Activities of AHMCA

Activity Observation Reference
AntimicrobialActive against Gram-positive and Gram-negative bacteria
Enzyme inhibitionInhibits enzymes involved in neurotransmitter synthesis
Metabolic biomarkerDetected in urine samples from children with metabolic disorders

Research Findings

Recent findings suggest that AHMCA may also influence cellular signaling pathways related to stress responses. Its structural similarity to other amino acids allows it to mimic their functions, potentially leading to altered cellular responses during stress conditions .

Moreover, ongoing research is exploring the compound's role in modulating immune responses, which could have therapeutic implications for autoimmune diseases.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H15NO3/c1-5-2-3-8(12,7(10)11)6(9)4-5/h5-6,12H,2-4,9H2,1H3,(H,10,11)

InChI Key

IGUAQEJWEARQLR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)N)(C(=O)O)O

Origin of Product

United States

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